Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate
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Overview
Description
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by a cyclobutane ring substituted with a bromomethyl group, a hydroxyl group, and a carboxylate ester group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or alkynes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Hydroxylation: The hydroxyl group can be introduced through hydroboration-oxidation reactions or direct hydroxylation using oxidizing agents.
Esterification: The carboxylate ester group can be formed by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction reactions can convert the carboxylate ester to alcohols.
Ester Hydrolysis: The ester group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Hydrolysis: Formation of carboxylic acids and methanol.
Scientific Research Applications
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methylcis-3-(chloromethyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyltrans-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate: Geometric isomer with different spatial arrangement of substituents.
Methylcis-3-(bromomethyl)-3-methoxycyclobutane-1-carboxylate: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromomethyl group allows for versatile substitution reactions, while the hydroxyl and carboxylate ester groups offer additional sites for chemical modifications.
Properties
Molecular Formula |
C7H11BrO3 |
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Molecular Weight |
223.06 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO3/c1-11-6(9)5-2-7(10,3-5)4-8/h5,10H,2-4H2,1H3 |
InChI Key |
NFIDPGASXQADRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)(CBr)O |
Origin of Product |
United States |
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